

Comparing biological activity of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride to analogs

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Compound of Interest

Compound Name:	1-(Azetidin-3-YL)pyrrolidine dihydrochloride
Cat. No.:	B111016

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Comparative Biological Activity of 1-(Azetidin-3-YL)pyrrolidine Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of structural analogs of **1-(Azetidin-3-YL)pyrrolidine dihydrochloride**. Due to the limited publicly available data on the specific biological activity of **1-(Azetidin-3-YL)pyrrolidine dihydrochloride**, this guide focuses on the pharmacological profiles of its structurally related analogs, for which experimental data have been published. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the azetidine and pyrrolidine scaffolds.

The analogs discussed in this guide exhibit a diverse range of biological activities, targeting various receptors and enzymes. This diversity underscores the versatility of the azetidinyl-pyrrolidine core in medicinal chemistry. The following sections present a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

The biological activities of various 1-(Azetidin-3-YL)pyrrolidine analogs are summarized in the tables below, categorized by their primary biological target.

Muscarinic Receptor Antagonists

Azetidine and pyrrolidine derivatives have been investigated as antagonists of muscarinic acetylcholine receptors (mAChRs), which are implicated in a variety of physiological processes and are important drug targets.

Compound	Target	Assay Type	Activity (IC ₅₀ /K _i)	Reference
(R)-1-(Azetidin-3-yl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide (12d)	hM ₅	Calcium mobilization	21 nM (IC ₅₀)	[1]
(S)-1-(Azetidin-3-yl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide (12c)	hM ₅	Calcium mobilization	440 nM (IC ₅₀)	[1]
1-Methyl-2-(2,2-diphenyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives	hm1-hm5	Radioligand Binding	High affinity	[2]

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Fluorinated pyrrolidine and azetidine amides have shown potent inhibitory activity against DPP-IV, a key enzyme in glucose metabolism, making them attractive candidates for the treatment of type 2 diabetes.

Compound Class	Target	Observation	Reference
Cyclohexylglycine amides of fluorinated pyrrolidines and azetidines	DPP-IV	Unexpectedly strong activity	[3]

GABA Uptake Inhibitors

Azetidine derivatives have been evaluated for their ability to inhibit the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA), a mechanism relevant to the treatment of neurological disorders.

Compound	Target	Activity (IC ₅₀)	Reference
Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety	GAT-1	2.83 μM	
Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety	GAT-1	2.01 μM	
1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]azetidine-3-carboxylic acid	GAT-3	15.3 μM	
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)	GAT-1	26.6 μM	
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)	GAT-3	31.0 μM	

Antibacterial Agents

Certain azetidinone derivatives have been synthesized and evaluated for their antibacterial properties.

Compound	Bacterial Strain	Activity (MIC)	Reference
N-(arylidene)hydrazinoacetyl derivative of sulfadiazine (4a ₂)	Staphylococcus epidermidis ATCC 12228	128 µg/mL	[4]
N-(arylidene)hydrazinoacetyl derivative of sulfadiazine (4a ₂)	Enterococcus faecalis ATCC 25912	256 µg/mL	[4]
N-(arylidene)hydrazinoacetyl derivative of sulfadiazine (4a ₂)	Pseudomonas aeruginosa CIP 82118	128 µg/mL	[4]

Experimental Protocols

Muscarinic Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of a test compound for muscarinic receptors.

1. Membrane Preparation:

- Prepare cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a specific human muscarinic receptor subtype (M1-M5).[5]

2. Assay Plate Setup:

- Set up a 96-well plate in triplicate for the following conditions:

- Total Binding (TB): Contains assay buffer, a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine or [³H]-scopolamine), and cell membranes.[5]
- Non-specific Binding (NSB): Contains the same components as TB, plus a high concentration of a non-labeled antagonist (e.g., atropine or pirenzepine) to saturate the receptors.[5]
- Competition: Contains assay buffer, radioligand, cell membranes, and serial dilutions of the test compound.[5]

3. Incubation:

- Add the components to the wells, typically with a final volume of 100-250 μ L.[5]
- Incubate the plate at room temperature (around 25°C) for 60 to 90 minutes with gentle agitation to allow the binding to reach equilibrium.[5]

4. Filtration:

- Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[5]
- Wash the filters rapidly with ice-cold assay buffer (3-4 times) to remove any remaining unbound radioligand.[5]

5. Radioactivity Measurement:

- Dry the filter mat.
- Quantify the radioactivity retained on the filters using a liquid scintillation counter.[5]

6. Data Analysis:

- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}).[5]

- The inhibition constant (K_i) can be calculated from the IC_{50} value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium levels.

1. Cell Culture:

- Seed CHO cells expressing the Gq/11-coupled muscarinic receptor subtype of interest in an appropriate assay plate.[\[6\]](#)

2. Dye Loading:

- Remove the cell culture medium and add a calcium-sensitive dye solution (e.g., Fluo-4 AM or Fura-2 AM) to the cells. Incubate to allow the dye to enter the cells.[\[6\]](#)

3. Compound Addition:

- Prepare serial dilutions of the test compounds.
- For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC_{80}).[\[1\]](#)

4. Fluorescence Measurement:

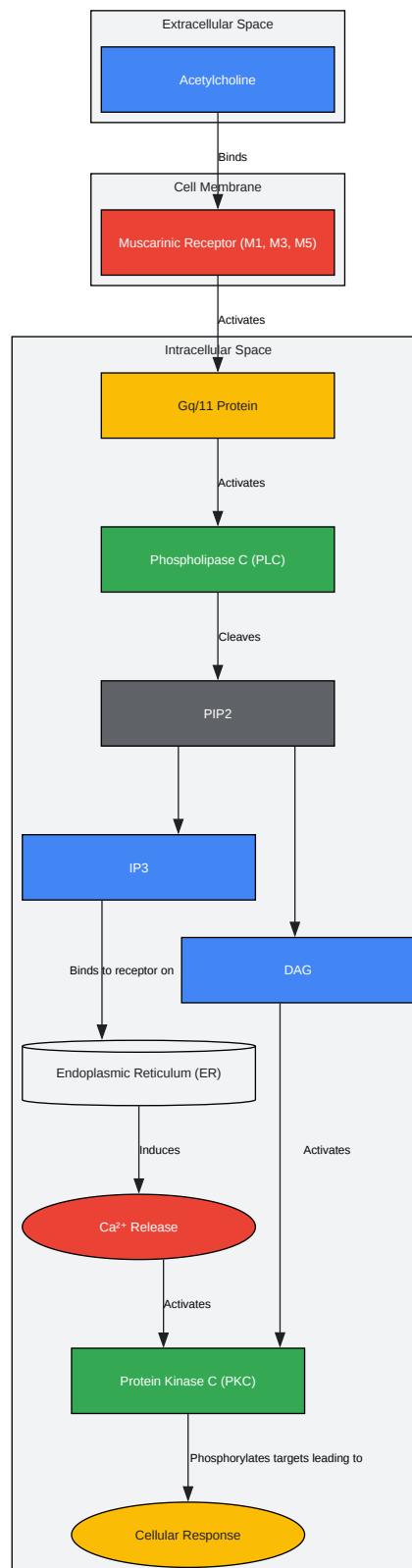
- Measure the change in fluorescence intensity using a suitable plate reader. The change in fluorescence is proportional to the increase in intracellular calcium.[\[6\]](#)

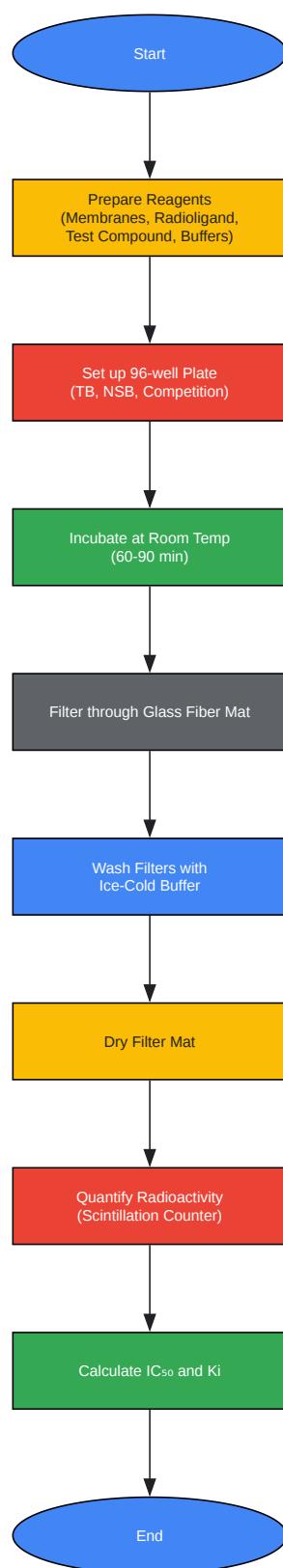
5. Data Analysis:

- For agonists, generate concentration-response curves to determine the EC_{50} value.
- For antagonists, generate concentration-response curves to determine the IC_{50} value.[\[6\]](#)

Mandatory Visualization

Muscarinic Receptor Signaling Pathway





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